REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1I.[C:13]([Cu])#[N:14].CN(C=O)C.[OH-].[NH4+]>C(Cl)Cl.O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[C:13]#[N:14] |f:3.4|
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)C(F)(F)F)I
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Name
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CuCN
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Quantity
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40 g
|
Type
|
reactant
|
Smiles
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C(#N)[Cu]
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Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[NH4+]
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Name
|
|
Quantity
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3 L
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated to and
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Type
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TEMPERATURE
|
Details
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then maintained
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Type
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TEMPERATURE
|
Details
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at reflux for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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The reaction was cooled
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Type
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FILTRATION
|
Details
|
The mixture was then filtered through Celite
|
Type
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CUSTOM
|
Details
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The layers were separated
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was back extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 1.5 L of ether
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Type
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WASH
|
Details
|
the resulting solution was washed with 1N ammonium hydroxide, aqueous sodium bisulfite, 1N aqueous HCl and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The solution was dried over anhydrous MgSO4
|
Type
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FILTRATION
|
Details
|
filtered through a silica gel plug
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Type
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ADDITION
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Details
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containing a layer of MgSO4 on top
|
Type
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WASH
|
Details
|
The plug was washed with 0.5 L ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 750 mL
|
Type
|
CUSTOM
|
Details
|
let stand at room temperature
|
Type
|
CUSTOM
|
Details
|
After 2 days the resulting solids were collected
|
Duration
|
2 d
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |